Home > Products > Screening Compounds P40130 > Interferon receptor agonist
Interferon receptor agonist -

Interferon receptor agonist

Catalog Number: EVT-3026243
CAS Number:
Molecular Formula: C12H22N4O2
Molecular Weight: 254.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Interferon receptor agonists can be derived from natural sources or synthesized through chemical methods. They are classified based on their structural characteristics and mechanisms of action. The primary agonist for the type I interferon receptor is the endogenous interferon itself, while synthetic small-molecule agonists have been developed to mimic these effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of small-molecule interferon receptor agonists involves several advanced organic chemistry techniques. Common methodologies include:

  • Cyclization Reactions: To form cyclic structures that enhance receptor binding.
  • Suzuki Coupling: A cross-coupling reaction used to form carbon-carbon bonds, facilitating the construction of complex molecules .
  • Substitution Reactions: These reactions modify existing compounds to improve their biological activity. For instance, alkyl halides are often used as substitution reagents to introduce functional groups that enhance receptor interaction.

The synthesis process typically employs high-performance liquid chromatography (HPLC) for purification and characterization of the final products.

Molecular Structure Analysis

Structure and Data

  • Ternary Complex Formation: The type I interferon receptor consists of two subunits, IFNAR1 and IFNAR2. Binding of an agonist to these subunits leads to dimerization and subsequent activation of intracellular signaling pathways .
  • Binding Affinity: The structure of the agonist influences its binding affinity to the receptor. For example, specific amino acid residues in the receptor's binding site interact with conserved regions in the agonist, affecting its efficacy .
Chemical Reactions Analysis

Reactions and Technical Details

Interferon receptor agonists undergo various chemical reactions that modify their structure to enhance activity:

  • Oxidation: Involves adding oxygen or removing hydrogen to stabilize certain functional groups.
  • Reduction: Typically involves the use of reducing agents like sodium borohydride to convert ketones to alcohols or remove double bonds.
  • Substitution: This reaction introduces new functional groups, often critical for increasing biological activity and selectivity towards the receptor.

These reactions are carefully controlled to optimize yields and ensure the stability of the resulting compounds.

Mechanism of Action

Process and Data

The mechanism by which interferon receptor agonists exert their effects involves several steps:

  1. Receptor Binding: The agonist binds to the type I interferon receptor (IFNAR), specifically targeting IFNAR2, which is crucial for high-affinity interactions.
  2. Receptor Dimerization: Binding induces conformational changes leading to dimerization of IFNAR1 and IFNAR2.
  3. Signal Transduction: This dimerization activates associated Janus kinases (JAK1 and TYK2), initiating a cascade of phosphorylation events that activate transcription factors such as STAT1 and STAT2.
  4. Gene Expression: Activated transcription factors translocate to the nucleus, where they induce the expression of interferon-stimulated genes (ISGs), leading to antiviral responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Interferon receptor agonists exhibit various physical and chemical properties that influence their biological activity:

  • Molecular Weight: Varies significantly among different compounds; for example, some small-molecule agonists may have molecular weights ranging from 300 to 600 g/mol.
  • Solubility: Many synthetic agonists are designed to be soluble in aqueous environments to facilitate administration.
  • Stability: Chemical stability under physiological conditions is crucial; modifications during synthesis often aim to enhance this property .
Applications

Scientific Uses

Interferon receptor agonists have a wide range of applications in scientific research and medicine:

  • Antiviral Therapy: They are used in treating viral infections by enhancing the body’s immune response.
  • Cancer Treatment: Some agonists are being explored for their potential in cancer immunotherapy due to their ability to modulate immune responses against tumors.
  • Autoimmune Disorders: Investigations into their role in regulating immune function may lead to new treatments for autoimmune diseases .
Introduction to Interferon Receptor Biology

Role of Type I Interferons in Innate and Adaptive Immunity

Type I IFNs orchestrate multifaceted immune responses through ISG products like PKR and RNAse L, which inhibit viral replication by degrading RNA and blocking protein synthesis [7] [10]. Concurrently, they enhance adaptive immunity by:

  • Dendritic Cell Activation: Upregulating costimulatory molecules (CD80/86) and MHC class I/II to prime T-cell responses [5].
  • B Cell Differentiation: Driving antibody class switching and plasma cell formation [5].
  • T Cell Polarization: Promoting Th1 differentiation while suppressing Th2 and Th17 pathways [7].

Table 1: Key Type I IFN Subtypes and Their Receptor Binding Affinities

IFN SubtypeGene CountIFNAR1 Affinity (Kd)IFNAR2 Affinity (Kd)
IFN-α12 subtypes0.5–5 μM0.4–5 nM
IFN-β1100 nM0.1 nM
IFN-ω1~1 μM~1 nM
IFN-ε/κ1 eachLow micromolarLow nanomolar

Source: [2] [10]

Structural Basis of Interferon Receptor Complexes (IFNAR1/IFNAR2)

The IFNAR complex assembles through stepwise ligand binding:

  • IFNAR2: The high-affinity subunit (Kd = 0.1–5 nM) contains two fibronectin type III (FNIII) domains. It pre-associates with JAK1 kinase and exists in three isoforms: soluble (IFNAR2a), dominant-negative transmembrane (IFNAR2b), and signaling-competent (IFNAR2c) [2] [10].
  • IFNAR1: The low-affinity subunit (Kd = 0.1–5 μM) possesses four FNIII domains and associates with Tyk2 kinase. Its cell surface stability depends on Tyk2 binding, and low expression impairs IFN-α responsiveness [10].

Ternary complex formation involves conserved "hotspot" residues on IFNs engaging both receptor subunits. Structural analyses reveal nearly identical binding geometries across IFN subtypes, yet variations in complex stability dictate signaling duration [2] [9] [10]. For example, IFN-β forms longer-lived complexes than IFN-α2, correlating with stronger antiproliferative effects [4] [10].

Evolutionary Conservation of Receptor-Ligand Interactions

Type I IFN systems show remarkable cross-species divergence:

  • Subtype Diversity: Humans express 16 type I IFNs (IFN-α/β/ε/κ/ω), while mice lack IFN-ω but express IFN-ζ [9].
  • Receptor Compatibility: Murine IFNs are inactive on human cells due to receptor incompatibility. Conversely, murine IFN-ε signals via human IFNAR, whereas human IFN-β does not activate murine receptors [9].
  • Engineered Models: Transgenic mice expressing human IFNAR1/2 extracellular domains enable preclinical testing of human IFN agonists [9].

Table 2: Comparative Type I IFN Systems in Humans vs. Mice

FeatureHuman SystemMurine System
IFN-α Genes14 genes (12 subtypes)~14 genes
IFN-β1 gene1 gene
IFN-ωPresentAbsent
IFN-ζAbsentPresent
IFN-ε/κPresentPresent
Cross-reactivityLimitedMurine IFN-ε → huIFNAR

Source: [9]

Properties

Product Name

Interferon receptor agonist

IUPAC Name

(2R)-2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1

InChI Key

MRKKUGDWODATMF-SECBINFHSA-N

SMILES

CCCCC(CO)NC1=NC(=NC=C1OC)NC

Solubility

not available

Canonical SMILES

CCCCC(CO)NC1=NC(=NC=C1OC)NC

Isomeric SMILES

CCCC[C@H](CO)NC1=NC(=NC=C1OC)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.